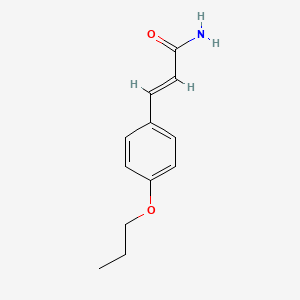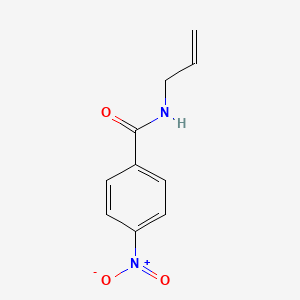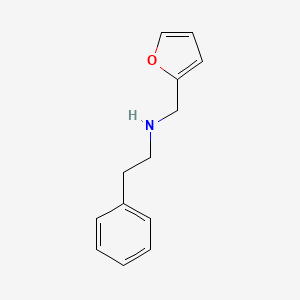
3-Iodo-4-methoxybenzaldehyde
Vue d'ensemble
Description
3-Iodo-4-methoxybenzaldehyde (also known as this compound and 3-IMB) is an organic compound with the molecular formula C7H6IO2. It is a colorless solid with a faint odor and is soluble in water. 3-IMB is a versatile reagent used in organic synthesis, and is widely employed in the preparation of other organic compounds. It is also used in the synthesis of pharmaceuticals and in the development of new drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Geminally 13C-labelled Vinyl Iodides Synthesis : [13C]Iodoform, synthesized from [13C]acetophenone, was used to create geminally 13C-labelled vinyl iodides. This involved the preparation of a chromium [III] derivative and reaction with 4-methoxybenzaldehyde (Baker, Brown, & Cooley, 1988).
Spectroscopic Investigations
- Spectroscopic Analysis of Derivatives : A study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, involved spectroscopic (vibrational, NMR, UV-vis) and quantum chemical investigations using density functional theory (Abbas, Gökce, & Bahçelī, 2016).
Synthesis of Labelled Probes
- Isotopically Labelled Probe Synthesis : The efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, a probe used in the synthesis of biologically relevant molecules, demonstrates the compound's potential in molecular imaging (Collins, Paley, Tozer, & Jones, 2016).
Vanillin Synthesis Review
- Synthesis Methods of Vanillin : Vanillin, chemically 4-hydroxy-3-methoxybenzaldehyde, is used extensively in pharmaceuticals, perfumery, and food flavoring. A review paper details its synthesis methods and suggests more practical approaches (Ju & Xin, 2003).
Analysis of Schiff Bases
- Studying Schiff Bases of Vanillin : Schiff bases of 4-hydroxy-3-methoxybenzaldehyde (vanillin) were analyzed using HPLC and UV spectrophotometry. This study underscores the importance of green synthesis in the design of chemical products (Chigurupati, Muralidharan, Cin, Raser, Santhi, & Kesavanarayanan, 2017).
Paired Electrolysis Study
- Paired Electrolysis of 4-Methoxybenzaldehyde : A study demonstrated the synthesis of two valuable chemicals, including 4-methoxybenzaldehyde, through paired electrolysis with no waste product, highlighting an efficient and eco-friendly approach (Sherbo, Delima, Chiykowski, MacLeod, & Berlinguette, 2018).
Research on Isovanillin
- Isovanillin Synthesis Research : Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a key spice in food and pharmaceutical industries. The paper reviews various synthesis methods and proposes using biotechnology for its preparation (Xiao-fen, 2015).
Safety and Hazards
“3-Iodo-4-methoxybenzaldehyde” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 3 Oral - Aquatic Acute 1 . The compound should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood, and inhalation or ingestion should be avoided .
Mécanisme D'action
Target of Action
It is known that aldehydes can react with various biological molecules, such as proteins and dna, which could potentially be the targets .
Mode of Action
3-Iodo-4-methoxybenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions with various biological nucleophiles . For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen in these molecules acts as a nucleophile in competition with nitrogen, but the reaction with oxygen is a dead-end process, leading to the reversible formation of a hemiketal . On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that aldehydes can participate in various biochemical reactions, such as the formation of oximes and hydrazones . These reactions can potentially affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight (26204 Da) and its lipophilic nature (due to the presence of the methoxy group) suggest that it may have good bioavailability .
Result of Action
The formation of oximes and hydrazones could potentially lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other reactive species can affect the rate and extent of its reactions with biological targets .
Analyse Biochimique
Biochemical Properties
3-Iodo-4-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with enzymes and proteins involved in oxidative stress responses. For instance, it can disrupt the function of superoxide dismutases and glutathione reductase, leading to an imbalance in cellular redox homeostasis . These interactions highlight the compound’s potential as a chemosensitizing agent, enhancing the efficacy of conventional antifungal treatments.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By disrupting cellular antioxidation systems, the compound can induce oxidative stress, leading to altered gene expression and metabolic flux . This disruption can result in the inhibition of fungal growth, making it a valuable tool in antifungal research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of superoxide dismutases by binding to their active sites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent changes in gene expression . These temporal effects are essential considerations for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily act as a chemosensitizing agent. At higher doses, it can induce significant oxidative stress and cause adverse effects, including cellular damage and toxicity . Understanding these dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to oxidative stress and redox reactions. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to an accumulation of reactive oxygen species and subsequent cellular damage.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates and exerts its biochemical effects . Its distribution within tissues is also determined by its affinity for various cellular compartments and organelles.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to mitochondria, where it disrupts mitochondrial function and induces oxidative stress.
Propriétés
IUPAC Name |
3-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHBWQJGLXIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363475 | |
| Record name | 3-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-37-6 | |
| Record name | 3-Iodo-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2314-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-4-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

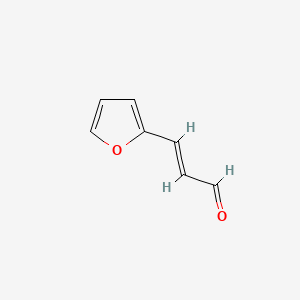
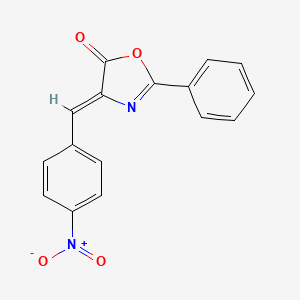


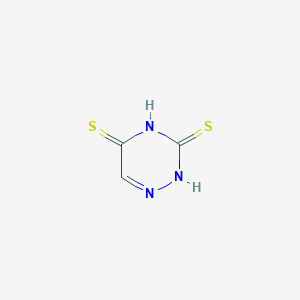
![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)


